N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine
Overview
Description
N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine is a useful research compound. Its molecular formula is C20H35N3O4S and its molecular weight is 413.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.23482778 g/mol and the complexity rating of the compound is 556. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Catalysis
Compounds with structural features similar to the one mentioned are often subjects of synthesis research. For example, imidazole and pyran derivatives are known for their roles in synthesizing heterocyclic compounds, which are crucial in developing pharmaceuticals and materials science. Studies like the work on disulfonic acid imidazolium chloroaluminate as a catalyst for synthesizing pyrazole derivatives under green conditions highlight the ongoing interest in efficient, environmentally friendly chemical synthesis processes (Moosavi‐Zare et al., 2013).
Biological Activities
The sulfonamide group, present in many therapeutic agents, is a key feature in medicinal chemistry, particularly in antimicrobial and anticancer research. Similarly, compounds with imidazole and pyran rings are studied for various biological activities, including antimicrobial, antifungal, and antitumor effects. For instance, research on heterocyclic compounds containing a sulfonamido moiety for antibacterial applications indicates the potential for designing new antimicrobial agents (Azab et al., 2013).
Material Science
In material science, the chemical versatility of such compounds allows for the development of novel materials with specific properties, including polymers and coatings with enhanced durability or specialized applications. The preparation and use of polymer-supported quenching reagents for parallel purification in synthetic chemistry demonstrate the material science applications of sulfonamide derivatives (Booth & Hodges, 1997).
Antioxidant and Enzyme Inhibition
Studies on coordination complexes of pyrazole-acetamide derivatives for antioxidant activity further illustrate the broad utility of compounds with similar structural motifs in biochemical and health-related research (Chkirate et al., 2019). This aligns with the growing interest in finding new antioxidants and enzyme inhibitors from synthetic compounds.
Properties
IUPAC Name |
N-[[2-(cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-methyloxan-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N3O4S/c1-22(18-8-11-27-12-9-18)15-19-14-21-20(23(19)10-13-26-2)28(24,25)16-17-6-4-3-5-7-17/h14,17-18H,3-13,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCJJKVIUAGJSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C(N1CCOC)S(=O)(=O)CC2CCCCC2)C3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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